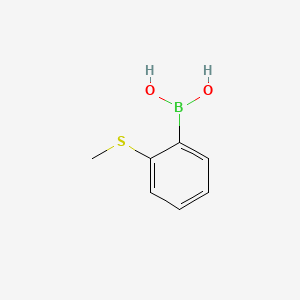
BARIUM BOROTUNGSTATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium borotungstate is a complex inorganic compound that combines barium, boron, and tungsten elements. It is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications. The compound typically appears as a white powder or crystals and is soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium borotungstate can be synthesized through several methods, including hydrothermal synthesis and solid-phase synthesis. One common method involves the reaction of barium nitrate with sodium tungstate and boric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete formation of the compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a melt technology approach. This involves the thermal treatment of a stoichiometric mixture of barium nitrate, sodium tungstate, and boric acid at around 600°C for 40-50 minutes. The resulting product is then leached and isolated to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Barium borotungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of tungsten and boron in the compound, which can act as electron donors or acceptors.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of barium ions with other metal ions, facilitated by reagents like ammonium salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tungsten compounds, while reduction can produce lower oxidation state tungsten species .
Wissenschaftliche Forschungsanwendungen
Barium borotungstate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidative dimerization of amines.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of barium borotungstate involves its ability to undergo redox reactions, which can influence various chemical processes. The compound’s tungsten atoms can participate in electron transfer reactions, making it an effective catalyst. Additionally, the boron atoms can stabilize the structure and enhance the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Barium Titanate: Known for its excellent dielectric properties, barium titanate is widely used in the production of capacitors and other electronic components.
Uniqueness: this compound stands out due to its combination of boron and tungsten, which imparts unique catalytic and electronic properties. This makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics .
Eigenschaften
CAS-Nummer |
1303-79-3 |
|---|---|
Molekularformel |
C18H20N2O6.C10H15NO |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



